2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)-
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Overview
Description
2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- is a heterocyclic compound that features a five-membered ring structure containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to enhance yield and efficiency. Catalysts such as nickel or palladium are frequently employed to facilitate the cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: It is utilized in the production of agrochemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The thiazole ring plays a crucial role in binding to the active sites of these targets, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
2-Imidazolidinone: A cyclic derivative of urea with applications in pharmaceuticals and as a chiral auxiliary.
4-Imidazolidinone: Used in the synthesis of drugs like hetacillin and spiperone.
Uniqueness
2-Imidazolidinone, 1-(5-methyl-2-thiazolyl)- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazolidinones and enhances its utility in various applications .
Properties
CAS No. |
572922-57-7 |
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Molecular Formula |
C7H9N3OS |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H9N3OS/c1-5-4-9-7(12-5)10-3-2-8-6(10)11/h4H,2-3H2,1H3,(H,8,11) |
InChI Key |
IFPGZVQGWPGJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCNC2=O |
Origin of Product |
United States |
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